molecular formula C18H17N5OS2 B2984802 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1421498-92-1

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2984802
CAS No.: 1421498-92-1
M. Wt: 383.49
InChI Key: FXJLOERLIGGUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole-2-carboxamide core linked via an ethyl group to a thiazole ring substituted with a 3,5-dimethylpyrazol-1-yl moiety. Crystallographic characterization of such compounds, if performed, typically employs refinement programs like SHELXL .

Properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS2/c1-11-9-12(2)23(22-11)18-20-13(10-25-18)7-8-19-16(24)17-21-14-5-3-4-6-15(14)26-17/h3-6,9-10H,7-8H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJLOERLIGGUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 366.47 g/mol. The compound features a complex structure that includes a pyrazole moiety, thiazole ring, and a benzo[d]thiazole unit, which are known for their pharmacological properties.

PropertyValue
Molecular FormulaC19H22N4O2S
Molecular Weight366.47 g/mol
LogP3.12
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Polar Surface Area72.56 Ų

Antimicrobial Activity

Research has highlighted the antimicrobial potential of thiazole and pyrazole derivatives. A study demonstrated that compounds with similar structures exhibit significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent activity against these microorganisms .

Anticancer Activity

Thiazole derivatives have shown promising anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. In vitro studies have reported that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The presence of specific functional groups in the structure has been correlated with increased potency .

Anticonvulsant Activity

Compounds containing pyrazole and thiazole moieties have been evaluated for anticonvulsant properties. In animal models, certain derivatives have demonstrated efficacy in preventing seizures induced by pentylenetetrazole (PTZ). The structure-activity relationship indicates that modifications in the thiazole or pyrazole rings can enhance anticonvulsant activity while minimizing neurotoxicity .

Case Studies

  • Antimicrobial Evaluation : In one study, a series of thiazole-pyrazole derivatives were synthesized and tested for their antimicrobial properties. The most active compound exhibited an MIC of 0.25 μg/mL against Staphylococcus aureus, showcasing the potential for developing new antibiotics .
  • Anticancer Research : A study focusing on benzothiazole derivatives found that modifications to the thiazole ring significantly increased cytotoxicity against various cancer lines. Compounds were tested using the MTT assay, with results indicating IC50 values as low as 10 μM for certain structures .
  • Neuropharmacology : In evaluating anticonvulsant activity, compounds were subjected to maximal electroshock (MES) tests in mice. Results indicated that specific substitutions on the pyrazole ring led to enhanced protective effects against seizures without significant toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs bearing thiazole, pyrazole, and benzothiazole moieties, focusing on structural variations and inferred physicochemical properties.

Structural and Functional Group Analysis

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₉H₁₈N₅OS₂ ~400 (estimated) Benzo[d]thiazole-2-carboxamide, thiazole-ethyl, 3,5-dimethylpyrazolyl
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide (1171210-43-7) C₂₀H₂₄N₄O₂S 384.5 Cyclopropanecarboxamide, 4-ethoxybenzothiazole, 3,5-dimethylpyrazolyl-ethyl
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)methanesulfonamide (1428359-07-2) C₉H₁₁N₅O₂S₂ 301.35 Methanesulfonamide, pyrazolyl-thiazole

Key Observations:

Molecular Weight and Lipophilicity: The target compound’s estimated molecular weight (~400 g/mol) is higher than the cyclopropane derivative (384.5 g/mol) and the sulfonamide analog (301.35 g/mol). This may influence solubility and membrane permeability.

Functional Group Impact: Carboxamide vs. Sulfonamide: The target compound’s carboxamide group (CONH) offers hydrogen-bonding capabilities distinct from the sulfonamide (SO₂NH) in CAS 1428359-07-2, which may alter target selectivity or metabolic stability.

Pharmacological Implications

  • Thiazole-Pyrazole Hybrids: Compounds like those in and highlight the prevalence of thiazole-pyrazole hybrids in drug discovery, often associated with kinase inhibition or antimicrobial activity. The target compound’s dual thiazole and pyrazole motifs may similarly target ATP-binding pockets or microbial enzymes.
  • Benzothiazole Derivatives: The benzo[d]thiazole-2-carboxamide core is a privileged structure in oncology, as seen in analogs like dasatinib.

Q & A

Q. How can researchers optimize the synthesis of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For example, ethanol as a solvent under reflux (70–80°C) often improves yield for thiazole-containing compounds, as demonstrated in the synthesis of structurally similar thiazolidinone derivatives . Base catalysts like triethylamine are critical for neutralizing byproducts (e.g., HCl) during amidation steps, enhancing reaction efficiency . Purification via flash chromatography (e.g., ethyl acetate/hexane systems) or recrystallization from ethanol can isolate the compound with >95% purity, as shown in analogous thiazole-carboxamide syntheses .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • 1H/13C NMR : Assign peaks to verify substituent positions (e.g., pyrazole methyl groups at δ ~2.1–2.5 ppm, thiazole protons at δ ~7.5–8.5 ppm) .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) functional groups .
  • Mass spectrometry (FAB/ESI) : Validate molecular weight (e.g., m/z = 384 [M+H]+ for a related compound) .
  • HPLC : Assess purity (>98% for advanced studies) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 3:1 ratio) to separate polar impurities .
  • Recrystallization : Ethanol or acetic acid as solvents can yield high-purity crystals, particularly for thiazole derivatives .
  • Acid-base extraction : For crude mixtures containing unreacted amines or carboxylic acids, adjust pH to partition impurities .

Advanced Research Questions

Q. How can computational strategies predict reaction pathways and intermediates for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can model cyclization and amidation steps. For instance, intermediate thioamide formation during heterocyclization was validated via X-ray crystallography in related thiadiazole syntheses . Computational tools like Gaussian or ORCA can simulate transition states, while machine learning models (e.g., ICReDD’s workflow) optimize reaction conditions by correlating solvent polarity, temperature, and catalyst effects .

Q. What mechanistic insights explain contradictory yields in similar thiazole-carboxamide syntheses?

  • Methodological Answer : Yield discrepancies often arise from competing reaction pathways. For example, in thiazole-4-carboxamide syntheses, steric hindrance from bulky substituents (e.g., 3,5-dimethylpyrazole) can slow amidation, favoring side reactions like dimerization . Kinetic studies (e.g., monitoring via TLC or in situ IR) and isotopic labeling (e.g., 15N NMR) can identify rate-limiting steps. Adjusting substituent electronics (e.g., electron-withdrawing groups on the benzothiazole ring) may mitigate such issues .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for target-specific applications?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes or receptors). For example, thiazole derivatives with fluorophenyl substituents showed enhanced hydrophobic interactions in docking studies .
  • Bioisosteric replacement : Substitute the pyrazole ring with triazoles or imidazoles to modulate solubility and binding kinetics .
  • Pharmacophore modeling : Map electrostatic and steric features to prioritize derivatives for synthesis .

Q. What experimental protocols validate the stability of this compound under physiological conditions?

  • Methodological Answer :
  • pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
  • Light/heat stability : Expose to UV light (254 nm) or 40–60°C for accelerated stability testing .
  • Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.